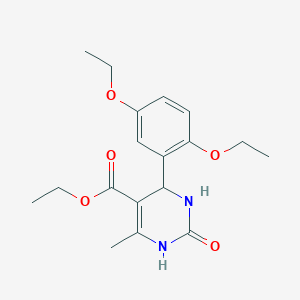
Ethyl 4-(2,5-diethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,5-diethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl 4-(2,5-diethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The typical starting materials for this synthesis include ethyl acetoacetate, urea, and an aldehyde such as 2,5-diethoxybenzaldehyde. The reaction is usually carried out under acidic conditions, often using a catalyst like hydrochloric acid or acetic acid, and requires heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
Ethyl 4-(2,5-diethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Scientific Research Applications
Ethyl 4-(2,5-diethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-diethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or tissues involved.
Comparison with Similar Compounds
Ethyl 4-(2,5-diethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other dihydropyrimidine derivatives, such as:
Monastrol: A well-known dihydropyrimidine that inhibits the mitotic kinesin Eg5 and has been studied for its anticancer properties.
Dihydropyrimidine-2(1H)-thiones: These compounds have shown various biological activities, including antiviral and antihypertensive effects.
Dihydropyrimidine-2(1H)-ones: Known for their potential as calcium channel blockers and their use in the treatment of cardiovascular diseases.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain therapeutic applications.
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 4-(2,5-diethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-5-23-12-8-9-14(24-6-2)13(10-12)16-15(17(21)25-7-3)11(4)19-18(22)20-16/h8-10,16H,5-7H2,1-4H3,(H2,19,20,22) |
InChI Key |
RGKIYCMOUWJMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C2C(=C(NC(=O)N2)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















